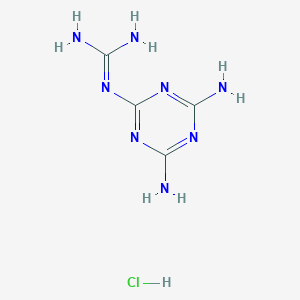

2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride

Description

Propriétés

IUPAC Name |

2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N8.ClH/c5-1(6)9-4-11-2(7)10-3(8)12-4;/h(H8,5,6,7,8,9,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZMTYLBNDRKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N=C(N)N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20638905 | |

| Record name | N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20638905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2959-04-8 | |

| Record name | NSC231488 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20638905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Core Reaction Mechanism

The most industrially viable method involves the direct reaction of dicyandiamide with concentrated hydrogen halides (HCl, HBr, or HF). Critical to this process is the order of reagent addition : introducing concentrated hydrogen halide to dicyandiamide suppresses hydrolysis to guanylurea hydrohalide, a common side reaction. The reaction proceeds via nucleophilic substitution, where the halide ion displaces cyanoguanidine groups, forming the triazine-guanidine backbone.

The generalized reaction is:

Optimized Reaction Conditions

Key parameters for maximizing MGDT hydrochloride yield include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid Concentration | 25–37% (w/w) HCl | Prevents hydrolysis of dicyandiamide |

| Temperature | 80–140°C | Accelerates cyclization |

| Reagent Order | Acid → Dicyandiamide | Minimizes guanylurea formation |

| Solvent | Aqueous medium | Eliminates flammable/toxic solvents |

Under these conditions, yields of 60–70% MGDT hydrochloride are achievable, with residual by-products like diguanidinoamino triazine (DGAT) and triguanidino triazine (TGT) constituting <15% of the product mixture.

Comparative Analysis With Prior Methods

Earlier methods (e.g., U.S. Patent 2,537,840) required anhydrous solvents and gaseous hydrogen halides, complicating scalability due to:

-

Gelatinous by-products impeding filtration.

-

Toxicity risks from volatile solvents (e.g., ethers).

The aqueous, concentrated acid approach eliminates these issues, offering a safer and more economical pathway.

Purification and Characterization

Isolation Techniques

Crude MGDT hydrochloride is purified via:

-

Recrystallization from hot water or ethanol, exploiting its moderate solubility (12 g/L at 25°C).

-

Ion-exchange chromatography to separate DGAT/TGT by-products.

Spectroscopic Confirmation

-

¹H NMR : Signals at δ 6.8–7.2 ppm (amino protons) and δ 8.1–8.3 ppm (triazine ring protons).

-

X-ray Crystallography : Confirms planar triazine-guanidine structure with N–H···Cl hydrogen bonding.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Factor | Traditional Method | Modern Aqueous Method |

|---|---|---|

| Solvent Cost | High (anhydrous) | Low (water) |

| Yield | 40–50% | 60–70% |

| Safety | Moderate risk | Low risk |

Analyse Des Réactions Chimiques

2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Applications De Recherche Scientifique

Pharmaceuticals

2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride is primarily noted for its role as an impurity in metformin hydrochloride, a medication widely used for managing type 2 diabetes. Its presence necessitates careful monitoring during the synthesis of metformin to ensure drug safety and efficacy.

Antimicrobial Studies

Research has indicated that this compound possesses potential antimicrobial properties. Studies have explored its effectiveness against various bacterial strains, suggesting it could be valuable in developing new antimicrobial agents .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of nitrogen-containing compounds. It can participate in several chemical reactions typical for guanidine derivatives, including:

- Substitution Reactions : Involving nucleophilic substitutions where amino groups are replaced by other nucleophiles.

- Oxidation and Reduction : The compound can undergo oxidation or reduction depending on the reagents used.

- Condensation Reactions : It can form condensation products with aldehydes and ketones.

Explosives and Propellants

In industrial applications, this compound is utilized in the production of high-energy density explosives and smokeless propellants. Its chemical stability and reactivity make it suitable for these applications.

Mécanisme D'action

The mechanism of action of 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine involves its interaction with molecular targets and pathways. While specific details may vary, it generally acts by interfering with cellular processes, potentially leading to antimicrobial effects . The exact molecular targets and pathways are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine hydrochloride

- Synonyms: Guanylmelamine hydrochloride, Metformin Hydrochloride Impurity B (nitrate form also exists) .

- CAS No.: 2959-04-8 .

- Molecular Formula : C₄H₈N₈·HCl .

- Molecular Weight : 204.62 g/mol .

- Key Properties : Melting point >300°C, hygroscopic, stored at 2–8°C .

Role in Pharmaceuticals :

- A by-product impurity in Metformin Hydrochloride synthesis .

- Monitored in drug formulations due to its impact on stability and purity .

Comparison with Structurally Related Compounds

Structural Analogues and Impurities in Metformin Hydrochloride

Key Differences in Physicochemical Properties

- Solubility: The hydrochloride and nitrate salts exhibit higher solubility in polar solvents compared to neutral analogs like N-cyanoguanidine .

- Stability : Impurity B (free base) is less stable under high humidity, while its hydrochloride form is hygroscopic but retains crystallinity .

- Chromatographic Behavior: Impurity B (hydrochloride) elutes later than N-cyanoguanidine (Imp A) in reversed-phase LC-MS due to higher polarity . N2,N2-Dimethyltriazine (Imp C) shows distinct UV absorption at 230 nm, aiding differentiation .

Pharmacological and Toxicological Profiles

- Antitumor Activity : Guanylmelamine hydrochloride shows preliminary antitumor effects, though mechanisms are unelucidated .

- Toxicity: N-Cyanoguanidine (Imp A) is nephrotoxic at high concentrations . Dimethyltriazine (Imp C) exhibits genotoxicity in vitro .

- Therapeutic Applications :

Analytical and Regulatory Considerations

Activité Biologique

2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride (CAS Number: 2959-04-8) is a compound of interest due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacological applications.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C4H9ClN8 |

| Molecular Weight | 204.621 g/mol |

| Density | 2.26 g/cm³ |

| Boiling Point | 617.1 °C |

| Melting Point | 225 °C |

| Flash Point | 327 °C |

These properties indicate a stable compound with potential for various applications in medicinal chemistry.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that it may act as an inhibitor in certain enzymatic pathways and may exhibit anticancer properties:

- Anticancer Activity : Compounds related to guanidine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar triazine-based compounds exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) with IC50 values ranging from 0.16 to 3.24 µM .

- Histamine Receptor Interaction : Research has explored the interaction of triazine derivatives with histamine receptors, particularly H4 receptors. These interactions suggest a potential role in modulating immune responses and inflammation .

Study 1: Anticancer Efficacy

In a study investigating the cytotoxic effects of triazine derivatives, it was found that compounds similar to this compound displayed significant inhibition of tumor growth in murine models. The compound inhibited triglyceride accumulation in Ehrlich solid tumor models by up to 62% at a dosage of 25 mg/kg . This suggests a potential mechanism for inducing apoptosis in cancer cells.

Study 2: Histamine H4 Receptor Ligands

Another study evaluated the affinities of various triazine derivatives for histamine H4 receptors using radioligand binding assays. The results indicated that certain derivatives could effectively bind to these receptors, potentially influencing inflammatory pathways and offering therapeutic avenues for allergic responses .

Summary of Findings

The biological activity of this compound is characterized by its potential anticancer properties and interactions with histamine receptors. The following table summarizes key findings from various studies:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Inhibited tumor growth by up to 62% in murine models |

| Histamine Interaction | Effective binding to H4 receptors suggesting anti-inflammatory potential |

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₈N₈·HCl | |

| Molecular Weight | 204.62 g/mol | |

| Melting Point | >300°C | |

| Solubility | Slightly soluble in water |

Q. Table 2: Common Impurities and Mitigation

| Impurity | Source | Removal Method |

|---|---|---|

| Melamine | Incomplete cyclization | Recrystallization |

| Cyanoguanidine | Side reactions | Column chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.